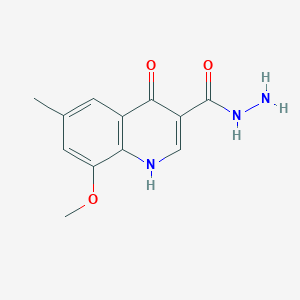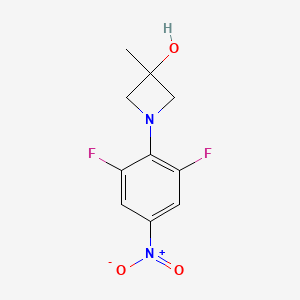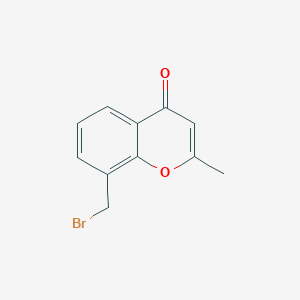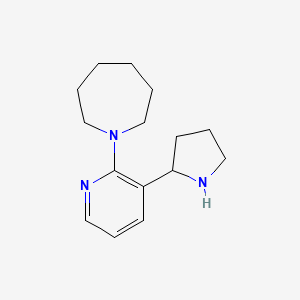![molecular formula C12H7ClFN3 B11866373 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1956370-53-8](/img/structure/B11866373.png)
5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-5-chloropyrazole with 3-fluorobenzaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Dihydro derivatives with reduced pyrimidine rings.
Substitution: Various substituted derivatives with different functional groups replacing the chloro or fluoro substituents.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various kinases, which are crucial in cell signaling pathways .
Medicine: The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new anticancer drugs .
Industry: In the industrial sector, the compound’s unique photophysical properties make it useful in the development of fluorescent probes and materials for optoelectronic applications .
作用機序
The mechanism of action of 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with kinase activity is a key aspect of its mechanism .
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential anticancer properties.
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine: Used in the preparation of tyrosine kinase inhibitors for cancer treatment.
Uniqueness: 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for further functionalization, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
1956370-53-8 |
|---|---|
分子式 |
C12H7ClFN3 |
分子量 |
247.65 g/mol |
IUPAC名 |
5-chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H7ClFN3/c13-11-4-5-17-12(16-11)10(7-15-17)8-2-1-3-9(14)6-8/h1-7H |
InChIキー |
ZMWRFDLWJMKZOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=C3N=C(C=CN3N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)





![2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one](/img/structure/B11866315.png)



![2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol](/img/structure/B11866340.png)
![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)


